3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family. This compound features a bicyclic structure with a pyrazole ring fused to a pyridine ring, and it is substituted with three phenyl groups and a methyl group. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and other scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid. This reaction forms the pyrazolopyridine core, which can then be further modified through various functional group transformations .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The phenyl and methyl groups can be substituted with other groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized pyrazolopyridines .
Scientific Research Applications
3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolopyridines, such as:
- 1H-Pyrazolo[3,4-b]pyridine
- 1H-Pyrazolo[4,3-b]pyridine
- 1H-Pyrazolo[3,4-d]pyrimidine .
Uniqueness
What sets 3-Methyl-1,4,6-triphenyl-4,5-dihydro-1H-pyrazolo[3,4-b]pyridine apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of three phenyl groups and a methyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
113854-22-1 |
---|---|
Molecular Formula |
C25H21N3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
3-methyl-1,4,6-triphenyl-4,5-dihydropyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C25H21N3/c1-18-24-22(19-11-5-2-6-12-19)17-23(20-13-7-3-8-14-20)26-25(24)28(27-18)21-15-9-4-10-16-21/h2-16,22H,17H2,1H3 |
InChI Key |
XPBVBTOUZJXGAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.